N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzamides are a class of compounds that have a benzene ring attached to an amide functional group . They are used in a variety of applications, including as intermediates in the synthesis of other organic compounds .

Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring attached to an amide functional group . The exact structure of “N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide” would depend on the specific locations of the substituents on the benzene ring.Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis to produce benzoic acid and the corresponding amine or ammonia . They can also participate in various substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides, such as their melting point, boiling point, and solubility, can vary widely depending on their specific structure .Scientific Research Applications

1. Anticancer Properties

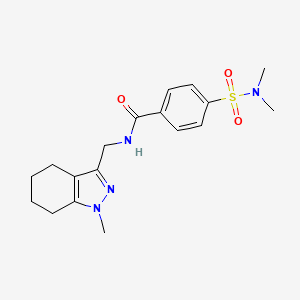

N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide and its derivatives have shown promising results in anticancer research. Tiwari et al. (2017) synthesized a series of compounds with a thiadiazole scaffold and benzamide groups, exhibiting significant in vitro anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The molecular docking study suggested a probable mechanism of action for these compounds, and their ADMET properties indicated good oral drug-like behavior (Tiwari et al., 2017).

2. Synthesis and Structure Analysis

Research has been conducted on the synthesis and structural confirmation of related compounds. For instance, Pokotylo et al. (2019) reported the synthesis of derivatives including N-(2,2-dichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide and 5-(p-tolyl)-1,3,4-thiadiazol-2-amine, confirming their structures through NMR spectroscopy and mass spectrometry (Pokotylo et al., 2019).

3. Photophysical Properties

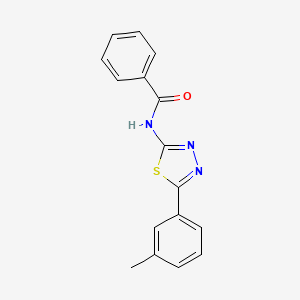

Zhang et al. (2017) explored the photophysical properties of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes. They found that these compounds exhibit excellent properties like large Stokes shift and solid-state fluorescence, making them potential candidates for various applications including as dyes (Zhang et al., 2017).

4. Nematocidal Activity

In a study by Liu et al. (2022), novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group were synthesized, demonstrating significant nematocidal activities. These compounds showed potential as lead compounds for nematicides development (Liu et al., 2022).

5. Insecticidal Activity

Mohamed et al. (2020) synthesized 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, demonstrating its efficiency as a precursor for novel heterocyclic compounds with significant insecticidal activity (Mohamed et al., 2020).

6. Antibacterial and Antifungal Activities

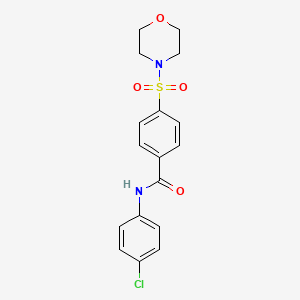

Compounds related to this compound have been found to exhibit antimicrobial and antifungal activities. Sych et al. (2019) synthesized derivatives including N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides, demonstrating sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such as glucokinase , which plays a crucial role in the regulation of carbohydrate metabolism.

Biochemical Pathways

Similar compounds have been found to influence pathways related to carbohydrate metabolism, such as the glycolysis/gluconeogenesis pathway, due to their interaction with enzymes like glucokinase .

Result of Action

Similar compounds have been found to exhibit various biological activities, such as antioxidant, anti-inflammatory, antibacterial, and antifungal effects .

Safety and Hazards

Properties

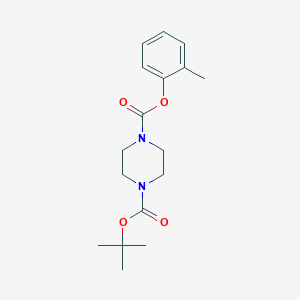

IUPAC Name |

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c1-11-6-5-9-13(10-11)15-18-19-16(21-15)17-14(20)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIDMFIUEHBUOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(2-{[2-carbamoyl-2-cyano-1-(methylamino)eth-1-en-1-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2748902.png)

![N-cyclohexyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2748905.png)

![Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate;hydrochloride](/img/structure/B2748907.png)

![3-(4-ethoxyphenyl)-9-(4-fluorobenzyl)-5,7-dimethyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/no-structure.png)

![6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine](/img/structure/B2748911.png)

![N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline](/img/structure/B2748916.png)

![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2748920.png)